molecular formula C20H22O6 B097696 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate CAS No. 16494-24-9

4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate

Cat. No. B097696
CAS RN: 16494-24-9
M. Wt: 358.4 g/mol
InChI Key: GIJIKFKGLZGENN-UHFFFAOYSA-N
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Description

The compound "4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar functional groups and structural motifs. For instance, compounds with ethoxycarbonyl groups and benzoate structures are recurrent themes in the research, as seen in the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates and ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate . These compounds are of interest due to their biological activity or mesomorphic properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with commercially available or readily synthesized intermediates. For example, the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates and the preparation of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate are indicative of the methods that might be used to synthesize "4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate". These methods typically involve esterification reactions, coupling reactions, and protective group strategies.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate" is often characterized using techniques such as X-ray crystallography, as seen in the study of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate . These analyses provide detailed information on the molecular conformation, crystal packing, and potential intermolecular interactions, such as hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of compounds with benzoate structures and ethoxycarbonyl groups can be inferred from the studies provided. For instance, the anti-juvenile hormone activity of ethyl 4-(2-aryloxyhexyloxy)benzoates suggests that these compounds can interact with biological receptors. The transformation of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates into ethane derivatives indicates the potential for chemical modifications and the influence of structural changes on the properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate" are diverse. The mesomorphic properties of various benzoates are a focus of several studies , with techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy used to characterize phase transitions and mesophases. These properties are influenced by the molecular structure, such as the presence of alkoxy chains and fluorinated groups.

Scientific Research Applications

Polymerization and Mesomorphic Properties

  • The compound has been utilized in the stereospecific cationic polymerization of mesomorphic vinyl ethers, showcasing the effect of different stereoregularities on the mesomorphism and organization of the resulting polymers. These polymers exhibited liquid crystalline side-chain characteristics, characterized by differential scanning calorimetry, hot-stage polarized light microscopy, and X-ray diffraction, to study the influence of tacticity on mesomorphism (Hellermark, Gedde, & Hult, 1996).

Liquid Crystalline Properties

  • Research into homologous series of liquid crystalline compounds related to "4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate" revealed their nematic and smectic A phases, highlighting the role of molecular geometry in liquid crystalline behavior. These findings are significant for understanding the mesomorphic properties and potential applications in liquid crystal display technologies (Takenaka et al., 1989).

Anti-Juvenile Hormone Activity

  • Modifications of the chemical structure have led to compounds that exhibit anti-juvenile hormone activity, inducing precocious metamorphosis in silkworm larvae. This line of research opens up possibilities for pest control strategies and provides insights into hormonal regulation mechanisms in insects (Kuwano et al., 2008).

Advanced Materials Synthesis

  • Studies have also focused on the synthesis and characterization of azomesogens containing an ethoxyethyl terminal chain, exploring their smectic A and nematic mesophases. These findings contribute to the development of new materials with specific optical and thermal properties, useful for advanced applications in materials science (Prajapati & Pandya, 2004).

Novel Hybrid Pharmaceuticals

  • The compound has been investigated as part of a novel class of anti-inflammatory pharmaceuticals, highlighting the synthesis and therapeutic potential of hybrids bearing nitric oxide and hydrogen sulfide-releasing moieties. This research suggests a new direction in the development of anti-inflammatory drugs with enhanced efficacy and reduced side effects (Kodela, Chattopadhyay, & Kashfi, 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(4-ethoxyphenyl) 4-butoxycarbonyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-3-5-14-24-20(22)26-18-8-6-15(7-9-18)19(21)25-17-12-10-16(11-13-17)23-4-2/h6-13H,3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJIKFKGLZGENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066067
Record name Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate

CAS RN

16494-24-9
Record name Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester
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Record name Benzoic acid, 4-((butoxycarbonyl)oxy)-, 4-ethoxyphenyl ester
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Record name Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester
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Record name Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester
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Record name 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate
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